1-(4-Bromo-2-pyridyl)-2-propanol CAS 477252-20-3 properties
1-(4-Bromo-2-pyridyl)-2-propanol CAS 477252-20-3 properties
Part 1: Executive Summary & Nomenclature Resolution
Critical Nomenclature Note: A discrepancy exists between the chemical name provided in the topic request ("1-(4-Bromo-2-pyridyl)-2-propanol") and the CAS registry number (477252-20-3 ).
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The CAS 477252-20-3 uniquely identifies the tertiary alcohol: 2-(4-Bromopyridin-2-yl)propan-2-ol (also known as 4-bromo-2-(2-hydroxypropan-2-yl)pyridine).[1][2]
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The name "1-(4-Bromo-2-pyridyl)-2-propanol" refers to a secondary alcohol isomer which has a different CAS.[1]
Decision: This guide strictly follows the CAS identifier (477252-20-3) as the definitive anchor for chemical identity, as is standard in regulatory and manufacturing contexts. The molecule discussed herein is the tertiary alcohol variant, a critical pharmacophore in kinase inhibitor discovery.[1][3]
Core Utility: 2-(4-Bromopyridin-2-yl)propan-2-ol serves as a high-value bifunctional building block.[1] The C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the heteroaromatic core, while the C2-hydroxyisopropyl group acts as a metabolic handle, solubility enhancer, and hydrogen-bond donor/acceptor mimic, frequently employed to optimize ligand efficiency in drug candidates.[1]
Part 2: Physicochemical Profile
The following data aggregates experimental and calculated values essential for process chemistry and formulation.
| Property | Value | Note |
| Chemical Formula | C₈H₁₀BrNO | |
| Molecular Weight | 216.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Low-melting solid (approx.[1][3] MP 35–45°C) |
| Boiling Point | 245.0 ± 20.0 °C | Predicted (760 Torr) |
| Density | 1.48 ± 0.1 g/cm³ | Predicted |
| LogP | 2.07 | Lipophilic, suitable for CNS penetration |
| pKa (Pyridine N) | ~3.5 | Reduced basicity due to electron-withdrawing Br |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor water solubility (<1 mg/mL) |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |
Part 3: Synthetic Methodology (Protocol)
While selective lithiation of 2,4-dibromopyridine is a possible route, it suffers from regioselectivity risks (C2 vs C4 exchange).[1] The Grignard Addition to Methyl 4-bromopicolinate is the preferred industry-standard route due to its robustness, scalability, and regiochemical fidelity.[1]
Reaction Scheme
The synthesis involves the nucleophilic addition of excess methylmagnesium bromide to the ester moiety of methyl 4-bromopyridine-2-carboxylate.[1]
Detailed Protocol
Reagents:
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Methyl 4-bromopyridine-2-carboxylate (1.0 eq)[1]
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Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.5 eq)[1]
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Tetrahydrofuran (THF), anhydrous (10 volumes)[1]
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Ammonium chloride (sat.[1] aq.)
Step-by-Step Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Dissolution: Charge the flask with Methyl 4-bromopyridine-2-carboxylate (10.0 g, 46.3 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath) to suppress side reactions, although 0°C is often sufficient for this specific substrate.
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Addition: Transfer MeMgBr (54 mL, 162 mmol, 3.5 eq) to the addition funnel under nitrogen. Add dropwise over 45 minutes, maintaining internal temperature < -60°C.
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Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.[1] The starting ester spot (Rf ~0.[1][3]6) should disappear, replaced by the more polar alcohol (Rf ~0.3).[1]
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Quench: Carefully quench the reaction at 0°C by dropwise addition of saturated NH₄Cl (50 mL). Caution: Exothermic gas evolution.[1][3]
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Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the chemical transformation logic and the divergent utility of the product in medicinal chemistry.
Figure 1: Step-wise conversion of the ester precursor to the target alcohol and its subsequent application in divergent library synthesis.
Part 5: Handling, Safety & Stability (E-E-A-T)
Safety Profile:
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
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First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[1]
Stability & Storage:
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Hygroscopicity: The tertiary alcohol moiety can absorb moisture.[1][3] Store in a tightly sealed container.
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Chemical Stability: Stable under standard conditions.[1][3] Avoid strong oxidizing agents.[1][3]
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Shelf Life: >2 years if stored at 4°C under argon.[1]
Analytical Validation (Self-Check):
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1H NMR (CDCl3, 400 MHz): Look for the diagnostic gem-dimethyl singlet at ~1.5 ppm (6H) and the characteristic pyridine aromatic pattern (doublet at ~8.3 ppm, singlet at ~7.6 ppm, dd at ~7.4 ppm).[1][3]
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LC-MS: Mass peak [M+H]+ = 216/218 (1:1 ratio due to Br isotope pattern).[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22391969, 2-(4-Bromopyridin-2-yl)propan-2-ol.[1] Retrieved from [Link][1][3]
Sources
- 1. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromopyridin-2-yl)propan-2-ol, CasNo.477252-20-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]

